3-Chloro-6-methylpyridazine-4-carboxylic acid

Vue d'ensemble

Description

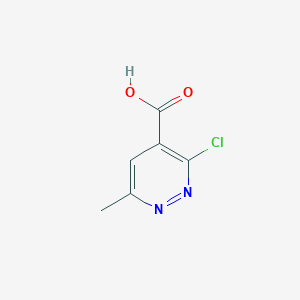

3-Chloro-6-methylpyridazine-4-carboxylic acid is a chemical compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol. This compound is part of the pyridazine family, which consists of heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure. Pyridazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methylpyridazine-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 3-chloropyridazine and methylating agents.

Methylation: The pyridazine ring is methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under controlled conditions.

Carboxylation: The methylated pyridazine undergoes carboxylation to introduce the carboxylic acid group. This can be achieved using reagents like carbon dioxide or formic acid under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 3 participates in nucleophilic substitution under basic or acidic conditions:

Key Findings :

-

Substitution efficiency depends on solvent polarity and temperature.

-

Steric hindrance from the methyl group at position 6 slows substitution kinetics compared to non-methylated analogs.

Esterification and Amidation

The carboxylic acid group undergoes derivatization to form esters or amides:

Mechanistic Insight :

-

Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.

-

Amidation requires activation of the carboxylic acid (e.g., via thionyl chloride) prior to amine coupling.

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling:

Optimization Notes :

-

Suzuki reactions require anhydrous conditions and inert atmospheres for optimal yields .

-

Electron-withdrawing groups on the boronic acid enhance coupling rates.

Decarboxylation Reactions

Thermal or acidic conditions promote decarboxylation:

| Conditions | Temperature/Time | Products Formed | Yield | References |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 3 hr | 3-Chloro-6-methylpyridazine | 90% | |

| Cu powder, quinoline | 200°C, 1 hr | 3-Chloro-6-methylpyridazine | 88% |

Applications :

Oxidation and Reduction

Controlled redox reactions modify the pyridazine core:

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | 3-Chloro-6-methylpyridazine-4-carboxylic acid N-oxide | |

| Reduction | H₂, Pd/C, EtOH | 3-Chloro-6-methyl-1,4-dihydropyridazine-4-carboxylic acid |

Challenges :

-

Over-oxidation can lead to ring-opening byproducts.

-

Hydrogenation requires careful pressure control to avoid over-reduction.

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Structural Impact :

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Intermediates

3-Chloro-6-methylpyridazine-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds, including:

- Pyridazinylureas : Used in the formulation of herbicides and fungicides, these compounds exhibit potent biological activities against a range of pests and diseases.

- Terrestrial Herbicides : The compound is utilized in the development of herbicides that target specific weeds without affecting crops, enhancing agricultural productivity .

Case Study: Synthesis of Pyridazinyl Compounds

Research indicates that derivatives synthesized from this compound demonstrate significant herbicidal activity. For instance, compounds derived from this acid have shown effective control over various weed species in agricultural settings .

Agricultural Applications

Herbicide Development

The compound is integral to the formulation of several herbicides, particularly those targeting grassy and broadleaf weeds. Its effectiveness stems from its ability to inhibit specific biochemical pathways in plants.

| Herbicide Type | Target Weeds | Active Ingredient |

|---|---|---|

| Selective Herbicides | Grassy Weeds | Pyridazinylureas derived from the acid |

| Non-selective Herbicides | Broadleaf Weeds | Various formulations including derivatives |

Crystal Engineering and Material Science

This compound has been studied for its crystal engineering properties due to its unique molecular structure, which allows for the formation of various crystalline forms. The presence of functional groups such as carboxylic acids and chlorines facilitates hydrogen bonding, leading to diverse packing arrangements in solid-state forms.

Case Study: Crystal Structure Analysis

A study published in Crystal Engineering highlighted the formation of hydrogen bonds between this compound and other amines, demonstrating its utility in designing new materials with specific physical properties . The analysis provided insights into the intermolecular interactions that stabilize these structures.

Mécanisme D'action

The mechanism by which 3-Chloro-6-methylpyridazine-4-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparaison Avec Des Composés Similaires

3,6-Dichloro-4-methylpyridazine

3-Chloro-6-methylpyridazine

7-Methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid

Activité Biologique

3-Chloro-6-methylpyridazine-4-carboxylic acid (CAS No. 914637-40-4) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activities, including antibacterial effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.57 g/mol

- Melting Point : 165–167 °C

- Density : Not specified

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves inhibition of bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial cell viability and virulence .

Case Study: Inhibition of Bacterial Growth

A study highlighted the effectiveness of this compound in inhibiting the growth of Bacillus subtilis. When applied at sublethal doses, it attenuated the production of metabolites crucial for bacterial survival, showcasing its potential as a therapeutic agent against bacterial infections .

Protozoacidal Activity

In addition to its antibacterial properties, the compound has shown protozoacidal effects. It has been reported to possess activity against various protozoan pathogens, making it a candidate for further investigation in parasitic diseases .

The biological activity of this compound can be attributed to its interaction with specific enzymes and metabolic pathways in bacteria. By targeting PPTases, it disrupts essential processes such as fatty acid synthesis and secondary metabolism, leading to reduced virulence and cell viability .

Research Findings and Data Tables

Propriétés

IUPAC Name |

3-chloro-6-methylpyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-3-2-4(6(10)11)5(7)9-8-3/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGILMNHDPYZDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650255 | |

| Record name | 3-Chloro-6-methylpyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-40-4 | |

| Record name | 3-Chloro-6-methylpyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-methylpyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.